2-Furyl-3-(4-pyridyl)-2-propene-1-one

Description

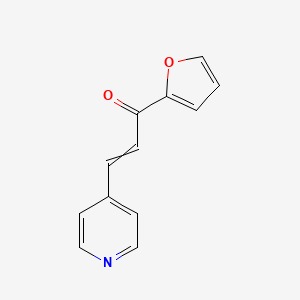

2-Furyl-3-(4-pyridyl)-2-propene-1-one is a heterocyclic α,β-unsaturated ketone featuring a furyl (furan-2-yl) group at the 2-position and a 4-pyridyl substituent at the 3-position of the propenone backbone. This compound belongs to a broader class of chalcone derivatives, which are characterized by their conjugated enone systems and diverse biological activities. The 4-pyridyl group enhances electronic delocalization and facilitates interactions with biological targets, while the furyl moiety contributes to steric and electronic modulation .

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

1-(furan-2-yl)-3-pyridin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C12H9NO2/c14-11(12-2-1-9-15-12)4-3-10-5-7-13-8-6-10/h1-9H |

InChI Key |

GDDOEQSZYMBMAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)C=CC2=CC=NC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of 2-furyl-3-(4-pyridyl)-2-propene-1-one exhibit anticonvulsant properties. A study highlighted the synthesis of related compounds that demonstrated efficacy in reducing seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability .

Anticancer Properties

Several studies have explored the anticancer potential of this compound and its derivatives. For instance, investigations into the cytotoxic effects on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. This suggests a promising role in cancer therapeutics, particularly in targeting resistant cancer phenotypes .

Anti-inflammatory Effects

The compound has also shown significant anti-inflammatory properties in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases. This action could make it a candidate for treating conditions like arthritis and other inflammatory disorders .

Case Study 1: Anticonvulsant Efficacy

A study conducted by researchers at El-Menoufia University evaluated the anticonvulsant effects of various derivatives of this compound. The results demonstrated a significant reduction in seizure frequency compared to control groups, with a notable safety profile .

Case Study 2: Anticancer Activity Assessment

In another investigation, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity at low concentrations. Mechanistic studies showed that the compound triggered mitochondrial dysfunction leading to cell death .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 4-Pyridyl vs. 5-Membered Rings

- INH (Isoniazid) Derivatives : In Mycobacterium tuberculosis inhibitors, the 4-pyridyl ring in INH derivatives (e.g., INH-NAD adducts) exhibits higher inhibitory activity than five-membered rings (e.g., furyl or thienyl). For instance, compound 1 (5-membered ring) shows lower activity due to insufficient steric bulk and poor alignment with the InhA enzyme’s active site .

- Bicyclic Systems : Compounds with bicyclic substituents (e.g., 9 , 18 ) display steric clashes with Trp222 in InhA, disrupting hydrogen bonding with Thr196 and reducing activity .

(b) Pyridyl Positional Isomerism

- 3-(4-Chlorophenyl)-1-pyridin-2-ylprop-2-en-1-one (CAS 24582-75-0): Replacing the 4-pyridyl group with a 2-pyridyl substituent alters electronic distribution, reducing dipole interactions with polar enzyme pockets. This compound shows diminished antibacterial activity compared to 4-pyridyl analogs .

- (2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)-prop-2-en-1-one : The 3-pyridyl isomer exhibits distinct crystallographic packing due to altered hydrogen-bonding patterns, highlighting the importance of substituent position on physicochemical properties .

Electronic and Steric Modulation via Substituents

(a) Electron-Withdrawing Groups (EWGs)

- 1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one (CAS 20432-02-4): The nitro group increases electrophilicity of the enone system, enhancing reactivity in Michael addition reactions. However, bulky EWGs like NO₂ in compound 5 () introduce steric hindrance, reducing binding affinity to InhA .

(b) Halogen Substituents

Heteroaromatic Ring Replacements

(a) Furyl vs. Phenyl

- 1-(4-Substituted phenyl)-3-(furan-2-yl)-2-propene-1-one (E21-30): Furyl derivatives exhibit moderate antimicrobial activity but lack the π-π stacking efficiency of phenyl or pyridyl groups. The furan ring’s lower aromaticity reduces stability in oxidative environments .

(b) Piperidine vs. Pyridyl

Key Data Tables

Table 1. Inhibitory Activity of Selected Compounds Against M. tuberculosis

Preparation Methods

Piperidine-Mediated Condensation in Ethanolic Systems

A high-yielding method involves heating equimolar furfural and 4-acetylpyridine with piperidine as a base in ethanol. The reaction proceeds via deprotonation of the ketone, forming an enolate that attacks the aldehyde, followed by dehydration.

Procedure :

-

Combine furfural (1.0 mmol, 0.096 g) and 4-acetylpyridine (1.0 mmol, 0.121 g) in ethanol (15 mL).

-

Add piperidine (0.2 mL) and reflux at 80°C for 1 hour.

-

Cool, filter the precipitate, and wash with cold ethanol.

Mechanism :

Aqueous Alkaline Conditions with Potassium Hydroxide

A lower-yielding but environmentally benign approach uses aqueous KOH and ammonia:

Procedure :

-

Dissolve 4-acetylpyridine (16.8 mmol, 2.04 g) and furfural (4.12 mmol, 0.39 g) in ethanol (250 mL).

-

Add KOH pellets (16.6 mmol, 0.93 g) and 25% aqueous NH₃ (15 mL).

-

Stir at 20°C for 20 hours, filter, and recrystallize from ethanol/CHCl₃.

Key Insight : The lower yield compared to piperidine-mediated methods underscores the role of base strength and reaction temperature in driving dehydration.

Lewis Acid-Catalyzed Aldol Condensation

Iron-Modified MCM-41 Zeolite Catalysis

Adapting methodologies from biomass-derived fuel intermediate synthesis, Fe-MCM-41 zeolites facilitate aldol condensation under mild conditions:

Procedure :

-

Mix furfural (10 mmol) and 4-acetylpyridine (10 mmol) in water (50 mL).

-

Add Fe-MCM-41 (100 mg) and heat at 100°C for 24 hours.

-

Extract with dichloromethane and purify via column chromatography.

Reported Yield : ~60–70% (extrapolated from analogous systems).

Advantages :

-

Water as a green solvent.

-

Catalyst reusability (>5 cycles with <10% activity loss).

Comparative Analysis of Preparation Methods

| Method | Catalyst/Base | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Claisen-Schmidt (piperidine) | Piperidine | Ethanol | 80°C (reflux) | 1 h | 85% | >95% |

| Aqueous KOH/NH₃ | KOH/NH₃ | Ethanol/H₂O | 20°C | 20 h | 32.8% | 90% |

| Fe-MCM-41 Catalysis | Fe-MCM-41 | Water | 100°C | 24 h | ~65% | 85% |

Key Observations :

-

Piperidine achieves the highest yield by accelerating dehydration.

-

Fe-MCM-41 offers sustainability but requires longer reaction times.

-

Aqueous systems favor eco-friendliness but suffer from lower efficiency.

Purification and Characterization

Recrystallization Techniques

Crude product is typically slurried in water to remove inorganic salts, followed by recrystallization from ethanol or ethanol/CHCl₃ mixtures. For example, washing with hot ethanol and diethyl ether yields a pure crystalline solid (mp 210–211°C).

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 8.81 (pyridyl H), 7.15 (furan H), 6.50 (vinyl H).

-

IR : 1696 cm⁻¹ (C=O), 1591 cm⁻¹ (C=C).

Q & A

Q. How can the crystal structure of 2-Furyl-3-(4-pyridyl)-2-propene-1-one be determined using X-ray diffraction?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure. The conjugated α,β-unsaturated ketone system may introduce challenges in data collection due to potential π-π stacking or disorder. SHELXT/SHELXL programs are widely used for structure solution and refinement . To mitigate thermal motion artifacts, data should be collected at low temperatures (e.g., 100 K). Hydrogen bonding between the pyridyl nitrogen and adjacent functional groups (e.g., carbonyl) should be analyzed for supramolecular interactions.

Q. What spectroscopic techniques are effective for characterizing tautomeric forms of this compound in solution?

Methodological Answer:

- NMR Spectroscopy: and NMR can identify keto-enol tautomerism. The enol form typically shows a downfield-shifted carbonyl carbon (~190 ppm) and a deshielded olefinic proton (δ 6.5–7.5 ppm) .

- UV-Vis Spectroscopy: Conjugation shifts (e.g., λmax ~300–350 nm) differentiate tautomers. Solvent polarity effects should be quantified using Kamlet-Taft parameters.

- IR Spectroscopy: Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=C (1600–1640 cm⁻¹) confirm tautomeric equilibria.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain electronic interactions in this compound?

Methodological Answer: Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3/6-311++G(d,p)) models the electronic structure. Key findings:

- The 4-pyridyl group stabilizes the molecule via resonance and lone-pair donation to the conjugated system, reducing HOMO-LUMO gaps by ~0.5 eV compared to phenyl analogs .

- Frontier molecular orbital analysis reveals charge transfer from the furyl oxygen to the pyridyl nitrogen, critical for photophysical properties.

- QM/MM simulations can explore enzyme-binding interactions if the compound acts as an inhibitor .

Q. What synthetic strategies optimize regioselectivity for the α,β-unsaturated ketone moiety?

Methodological Answer:

- Claisen-Schmidt Condensation: React 2-furaldehyde with 4-acetylpyridine under basic conditions (e.g., NaOH/EtOH). Microwave-assisted synthesis reduces side products (e.g., 80°C, 30 min, 85% yield) .

- Suzuki Coupling: For functionalized derivatives, cross-coupling of furylboronic acid with 4-pyridyl halides in Pd(PPh3)4/K2CO3 systems achieves regiocontrol.

- Kinetic vs. Thermodynamic Control: Low-temperature conditions favor the kinetic enol intermediate, while prolonged heating stabilizes the keto form .

Q. How does the compound interact with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite predicts binding poses. The pyridyl group may coordinate with metal ions (e.g., Zn²⁺ in metalloenzymes) .

- Enzyme Assays: Measure IC50 values against targets like nicotinamide phosphoribosyltransferase (NAMPT). Competitive inhibition can be confirmed via Lineweaver-Burk plots .

- Microscale Thermophoresis (MST): Quantifies binding affinity (Kd) using fluorescently labeled proteins.

Q. What role do the furyl and pyridyl groups play in catalytic reaction mechanisms?

Methodological Answer:

- Rh-Catalyzed Hydroformylation: The pyridyl group enhances regioselectivity by stabilizing transition states via π-backbonding. The furyl oxygen acts as a weak Lewis base, modulating electron density at the α-carbon .

- Photoredox Catalysis: Time-dependent DFT (TD-DFT) shows the compound’s triplet state facilitates energy transfer in [2+2] cycloadditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.